molecular formula C15H20N2O3 B3883704 2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol

2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3883704
M. Wt: 276.33 g/mol
InChI Key: RRWYJNUXMWSWRV-UHFFFAOYSA-N
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Description

The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with an ethyl group and a methylamine group . Isoxazole rings are found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Isoxazoles are known to participate in various chemical reactions, including cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its components. For example, isoxazoles are typically solid at room temperature .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Isoxazoles are a topic of ongoing research due to their presence in many biologically active compounds .

Properties

IUPAC Name

2-[[(3-ethyl-1,2-oxazol-5-yl)methyl-methylamino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-12-8-13(20-16-12)10-17(2)9-11-6-5-7-14(19-3)15(11)18/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYJNUXMWSWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol
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2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol
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2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol
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2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol
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2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol
Reactant of Route 6
2-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-6-methoxyphenol

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